N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an amide bond to a 2-oxo-1,2-dihydropyridine ring substituted with a 3-nitrophenyl methoxy group. The benzodioxin subunit is known for conferring metabolic stability and lipophilicity, while the dihydropyridine core may contribute to pharmacological activity, as seen in calcium channel blockers or anti-inflammatory agents . While specific biological data for this compound are unavailable, structural analogs highlight its possible applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7/c25-20(22-15-6-7-18-19(12-15)30-10-9-29-18)17-5-2-8-23(21(17)26)31-13-14-3-1-4-16(11-14)24(27)28/h1-8,11-12H,9-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVZXSIZYZZROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the nitrophenyl group and the dihydropyridine ring. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with nitrophenyl methoxy groups and dihydropyridine carboxamide frameworks. The process often utilizes various reagents and conditions to achieve the desired structural modifications. For instance, the compound can be synthesized through a multi-step reaction involving acylation and cyclization techniques that yield a high degree of purity and yield .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from the benzodioxin structure. Specifically, derivatives like N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) have shown promising results as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
Table 1: Enzyme Inhibition Activity of Benzodioxin Derivatives
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine | α-glucosidase | 12.5 | |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine | Acetylcholinesterase | 15.0 |
Anticancer Activity
In addition to enzyme inhibition, various studies have indicated that compounds containing the benzodioxin moiety exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Properties
A recent study evaluated the anticancer activity of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-fluorobenzenesulfonamide against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development in cancer therapeutics .
Therapeutic Applications
The diverse biological activities of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide suggest multiple therapeutic applications:
- Diabetes Management : As an α-glucosidase inhibitor, it could help regulate blood sugar levels in diabetic patients.
- Neurological Disorders : Its acetylcholinesterase inhibitory activity positions it as a candidate for treating Alzheimer's disease by enhancing cholinergic neurotransmission.
- Oncology : With demonstrated anticancer properties, it may serve as a basis for developing new cancer therapies targeting specific signaling pathways.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules from diverse sources:
Key Comparisons
Benzodioxin Derivatives
- Anti-inflammatory Potential: The benzodioxin-acetic acid derivative () exhibits potency comparable to ibuprofen in rat paw edema assays, suggesting that the benzodioxin subunit enhances anti-inflammatory activity . However, the target compound’s carboxamide group may reduce acidity compared to carboxylic acids, altering bioavailability or target engagement.
- Substituent Effects: The dimethylamino methylphenyl group in ’s compound increases hydrophilicity, contrasting with the target’s lipophilic 3-nitrophenyl methoxy group. This difference could influence blood-brain barrier penetration or metabolic stability .
Dihydropyridine and Related Cores
- Electronic Effects : The 3-nitrophenyl group (meta-substitution) in the target compound vs. 4-nitrophenyl (para) in ’s imidazopyridine derivative may lead to distinct electronic environments. Para-substitution often enhances resonance stabilization, while meta-substitution can sterically hinder interactions .
- Thioether vs. Methoxy Linkages : AZ257 () employs a thioether bond, which is more polarizable than the methoxy group in the target compound. This could affect binding kinetics in enzyme-active sites .
Spectroscopic Insights
Research Implications and Limitations
- Synthetic Challenges : The nitro group may complicate synthesis due to its sensitivity to reduction, necessitating optimized reaction conditions.
- Diverse Applications : Benzodioxin derivatives are explored in CNS disorders, while dihydropyridines are common in cardiovascular therapeutics. The hybrid structure of the target compound could bridge these domains.
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. It belongs to a class of compounds that exhibit various pharmacological properties, including enzyme inhibition and anti-diabetic effects. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine . The process typically includes the following steps:
- Formation of the Benzodioxin Derivative : The initial reaction involves treating 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate acylating agents to form the corresponding amides.
- Introduction of the Nitro Group : The nitro group is introduced via electrophilic substitution on the aromatic ring.
- Final Coupling Reaction : The final product is obtained through coupling reactions with various aryl halides or other electrophiles.
These synthetic pathways have been documented in studies focusing on similar benzodioxin derivatives and their biological evaluations .
Enzyme Inhibition
One of the primary areas of investigation for this compound is its enzyme inhibitory activity. Research has shown that derivatives containing the benzodioxin moiety exhibit significant inhibitory effects on enzymes such as:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition can lead to decreased glucose absorption, making it a target for anti-diabetic drugs.
Anticancer Activity
The anticancer properties of related compounds have also been explored. For example, similar benzodioxin derivatives demonstrated cytotoxic effects against various cancer cell lines such as HSC-2 and HL-60. These studies suggest that modifications to the benzodioxin structure can enhance potency against neoplastic cells .
Anti-inflammatory Effects
Some studies have indicated that compounds with similar structures possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamide | 70% COX-2 Inhibition | |
| Related Compounds | Up to 90% COX Inhibition |
Case Studies and Research Findings
Several case studies have illustrated the biological potential of benzodioxin derivatives:
- Anti-diabetic Studies : A study evaluated the efficacy of various benzodioxin derivatives in inhibiting α-glucosidase and demonstrated promising results for N-(2,3-dihydrobenzodioxin) derivatives in managing Type 2 Diabetes Mellitus (T2DM) .
- Cytotoxicity Assessments : Compounds were tested against multiple cancer cell lines showing selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The compound can be synthesized via coupling reactions involving a dihydropyridine-carboxamide core and substituted benzodioxin/nitrobenzyl moieties. Key steps include:
- Reflux in ethanol with catalytic acid/base to facilitate amide bond formation, analogous to methods used for related dihydropyridine derivatives .
- Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates, as described for structurally similar compounds .
- Final characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm regiochemistry and functional groups .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., nitro groups deshield aromatic protons, benzodioxin protons appear as distinct multiplets) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide/keto groups) and nitro group vibrations (~1520 cm⁻¹) .
Q. How should researchers handle solubility challenges during in vitro assays?
- Use polar aprotic solvents (e.g., DMSO) for initial stock solutions, followed by dilution in aqueous buffers (pH 7.4).
- For hydrophobic assays, employ co-solvents like Tween-80 or PEG-400 (<1% v/v) to maintain colloidal stability .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Replace ethanol with DMF or THF to improve solubility of nitroaromatic intermediates .
- Catalyst screening : Test palladium-based catalysts for coupling steps, as used in analogous benzodioxin syntheses .
- Temperature control : Optimize reflux conditions (70–90°C) to minimize side-product formation .
Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR splitting)?
- Variable temperature (VT) NMR : Suppress dynamic effects (e.g., rotational barriers in the benzodioxin ring) .
- 2D-COSY/HMBC : Correlate coupling patterns to confirm substituent positions (e.g., distinguishing nitro group orientation) .
Q. How to design structure-activity relationship (SAR) studies for pharmacological profiling?
- Core modifications : Replace the 3-nitrophenylmethoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to assess bioactivity trends .
- In vitro assays : Test against enzyme targets (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC₅₀) and selectivity indices .
Q. How to address stability issues in long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation of the dihydropyridine ring .
- Light sensitivity : Use amber vials and conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
Methodological Notes
- Contradiction management : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) when experimental results conflict .
- Safety protocols : Follow hazard guidelines for nitroaromatics (e.g., skin protection, fume hood use) as outlined in safety data sheets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
